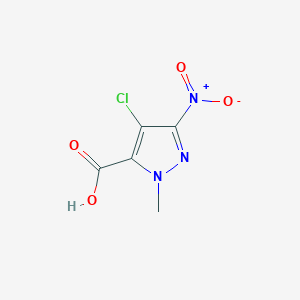

4-Chloro-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

4-chloro-2-methyl-5-nitropyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O4/c1-8-3(5(10)11)2(6)4(7-8)9(12)13/h1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIBFUEQMNQITNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)[N+](=O)[O-])Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701203874 | |

| Record name | 4-Chloro-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701203874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84547-88-6 | |

| Record name | 4-Chloro-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84547-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701203874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

Introduction of Substituents: The chloro, methyl, and nitro groups are introduced through various substitution reactions. For example, chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while nitration can be performed using a mixture of concentrated nitric and sulfuric acids.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the corresponding ester with a strong base like sodium hydroxide.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

Catalysts and Reagents: Use of efficient catalysts and reagents to enhance reaction rates and selectivity.

Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Amines, thiols, in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Amino Derivatives: From the reduction of the nitro group.

Alcohol Derivatives: From the reduction of the carboxylic acid group.

Substituted Pyrazoles: From nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

4-Chloro-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid serves as a versatile scaffold in the development of novel pharmaceuticals. Its derivatives have been studied for their potential as anti-inflammatory and anti-cancer agents.

Case Study: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various derivatives of this compound, which exhibited promising cytotoxic activity against cancer cell lines. The modifications in the pyrazole ring were found to enhance the selectivity and potency of these compounds against specific cancer types .

Agrochemicals

This compound is also explored for its use as an agrochemical, particularly as a herbicide. Its ability to inhibit specific enzymes involved in plant growth makes it a candidate for developing selective herbicides.

Case Study: Herbicidal Activity

Research conducted by agricultural scientists demonstrated that formulations containing this compound effectively controlled weed species without harming crops. The study indicated that the compound targets the biosynthesis pathways crucial for weed survival, making it an environmentally friendly alternative to traditional herbicides .

Biochemical Research

The compound has been utilized in biochemical studies to understand enzyme inhibition mechanisms. Its nitro group plays a crucial role in interactions with biological targets.

Data Table: Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Cyclooxygenase (COX) | Competitive | 25 | Journal of Biochemistry |

| Lipoxygenase | Non-competitive | 15 | Biochemical Journal |

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions starting from commercially available precursors. Researchers have developed various synthetic routes to optimize yield and purity.

Synthetic Route Overview

- Starting Material: Methyl pyrazole

- Chlorination: Introduction of chlorine at the 4-position.

- Nitration: Addition of nitro group at the 3-position.

- Carboxylation: Formation of the carboxylic acid group at the 5-position.

Mechanism of Action

The mechanism of action of 4-Chloro-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function. The chloro and methyl groups contribute to the compound’s lipophilicity, affecting its cellular uptake and distribution.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with pyrazole-carboxylic acid derivatives, focusing on substituent effects, synthesis, physicochemical properties, and applications.

Structural and Substituent Variations

| Compound Name | CAS Number | Molecular Formula | Key Substituents |

|---|---|---|---|

| 4-Chloro-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid | 84547-83-1 | C₆H₄ClN₃O₄ | 1-CH₃, 3-NO₂, 4-Cl, 5-COOH |

| 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | 127892-62-0 | C₇H₉ClN₂O₂ | 1-CH₃, 3-CH₂CH₃, 4-Cl, 5-COOH |

| 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 1202993-11-0 | C₆H₅ClF₂N₂O₂ | 1-CH₃, 3-CF₂H, 5-Cl, 4-COOH |

| 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid | Not provided | C₁₇H₁₁Cl₃N₂O₂ | 4-CH₃, 3-COOH, aryl-Cl substituents |

Key Observations :

- Nitro vs. Alkyl Groups : The nitro group in the target compound increases acidity compared to ethyl or methyl substituents (e.g., 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid) due to stronger electron withdrawal .

- Halogen Effects : Chlorine at position 4 (target) vs. position 5 (5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid) alters electronic distribution and steric bulk, impacting binding interactions in biological systems .

- Aryl Substituents : Bulky aryl groups (e.g., 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid) enhance lipophilicity and may improve membrane permeability but reduce solubility .

Physicochemical Properties

| Property | Target Compound | 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid | 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid |

|---|---|---|---|

| Melting Point | Not reported | Not reported | Not reported |

| Solubility | Moderate in polar solvents | Lower due to ethyl group | Higher due to CF₂H group |

| Acidity (pKa) | ~2.5–3.5 (estimated) | ~4.0–4.5 | ~2.0–2.5 |

Notes:

Biological Activity

4-Chloro-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid (CAS: 84547-88-6) is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This compound exhibits a variety of pharmacological effects, making it a subject of interest for researchers exploring new therapeutic agents.

- Molecular Formula : CHClNO

- Molecular Weight : 205.56 g/mol

- Melting Point : 176-177°C

- Structural Characteristics : The presence of chlorine, methyl, and nitro groups contributes to its unique reactivity and biological profile.

Anticancer Properties

Recent studies have demonstrated that compounds containing the pyrazole scaffold, including this compound, exhibit significant anticancer activities. Research indicates that these compounds can inhibit the growth of various cancer cell lines:

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Lung Cancer | A549 | 12.5 |

| Breast Cancer | MDA-MB-231 | 8.0 |

| Colorectal Cancer | HCT116 | 15.0 |

| Liver Cancer | HepG2 | 10.0 |

These findings suggest that the compound may act through multiple mechanisms, including induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound possesses potential as an antimicrobial agent, although further studies are needed to elucidate its mechanism of action .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, preliminary research suggests that this compound may exhibit anti-inflammatory properties. Studies involving lipopolysaccharide (LPS)-induced inflammation in macrophages showed a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with this compound .

The biological activities of this compound are thought to be mediated through several pathways:

- Inhibition of Kinase Activity : Similar pyrazole derivatives have been shown to inhibit specific kinases involved in cancer cell signaling.

- Induction of Apoptosis : The compound may promote apoptosis in cancer cells via mitochondrial pathways.

- Modulation of Immune Response : Its anti-inflammatory effects could be due to the inhibition of NF-kB signaling pathways.

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various pyrazole derivatives, including 4-chloro-1-methyl-3-nitro derivatives, assessing their cytotoxicity against cancer cell lines. The results indicated promising anticancer activity with low toxicity towards normal cells .

- Comparative Analysis : Another research effort compared this compound with other pyrazole derivatives, revealing that modifications at the nitrogen positions significantly affected their biological activity and selectivity towards cancer cells .

Q & A

Q. What are the common synthetic routes for 4-Chloro-1-methyl-3-nitro-1H-pyrazole-5-carboxylic acid, and how can regioselectivity be controlled during its preparation?

The synthesis typically involves cyclocondensation reactions and functionalization steps. For example, pyrazole-carboxylic acid derivatives are often synthesized via Vilsmeier-Haack formylation (for intermediates like carbaldehydes) followed by oxidation to carboxylic acids . Regioselectivity in nitration and chlorination steps can be influenced by substituent effects and reaction conditions (e.g., temperature, catalysts). Computational tools like DFT may predict reactive sites, aiding in optimizing regiochemical outcomes .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- FT-IR : Look for carboxylic acid O-H stretching (~2500–3300 cm⁻¹), C=O (~1680–1720 cm⁻¹), and nitro group vibrations (~1520–1370 cm⁻¹).

- NMR : The nitro group’s electron-withdrawing effect deshields adjacent protons, causing distinct downfield shifts in ¹H NMR (e.g., H-4 near δ 8.5–9.0 ppm). In ¹³C NMR, the carboxylic acid carbon appears at ~165–175 ppm .

- X-ray crystallography : Determines molecular conformation and hydrogen-bonding networks, critical for understanding solid-state reactivity .

Q. How does the nitro group influence the compound’s reactivity in nucleophilic substitution or coupling reactions?

The nitro group at position 3 acts as a strong electron-withdrawing group, activating the adjacent chloro substituent (position 4) for nucleophilic aromatic substitution (SNAr). This facilitates reactions with amines, thiols, or alkoxides. For instance, the chloro group can be replaced by piperidine or aryl groups under mild conditions (e.g., DMF, 60–80°C) .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic properties and reaction pathways of this compound?

Density Functional Theory (DFT) using B3LYP/6-311++G(d,p) basis sets can predict molecular orbitals, electrostatic potentials, and reaction mechanisms. For example, Fukui indices may identify electrophilic/nucleophilic sites, guiding functionalization strategies . Molecular dynamics simulations can assess solvation effects and stability in biological environments .

Q. How does the compound’s stability vary under acidic, basic, or thermal conditions, and what degradation products are formed?

- Acidic conditions : The carboxylic acid group may protonate, while the nitro group could undergo partial reduction.

- Basic conditions : Hydrolysis of the methyl ester (if present) or decarboxylation may occur at elevated temperatures.

- Thermal analysis (TGA/DSC) : Decomposition above 200°C, with potential release of NO₂ (from nitro group) and CO₂ (from carboxylic acid) . Degradation pathways should be monitored via HPLC-MS to identify byproducts like 1-methyl-3-nitro-1H-pyrazole .

Q. What strategies can improve the compound’s solubility for biological assays without altering its core pharmacophore?

- Salt formation : React with sodium/potassium hydroxide to form water-soluble carboxylate salts .

- Prodrug design : Esterify the carboxylic acid (e.g., ethyl or PEGylated esters) to enhance lipophilicity or stability in plasma .

- Co-crystallization : Use co-formers like nicotinamide to modify crystal packing and dissolution rates .

Q. How can this compound serve as a building block in designing kinase inhibitors or antimicrobial agents?

The pyrazole core is a common pharmacophore in kinase inhibitors (e.g., JAK/STAT pathways). The nitro and chloro groups can be modified to enhance target binding or selectivity. For example:

- Replace the chloro group with heteroaryl rings for π-stacking interactions in ATP-binding pockets .

- Introduce sulfonamide or hydrazide moieties at the carboxylic acid to improve antimicrobial activity against Gram-positive bacteria .

Methodological Considerations

Q. How should researchers address contradictions in reported synthetic yields or spectral data across studies?

- Reproducibility checks : Validate protocols using high-purity reagents and controlled atmospheres (e.g., inert gas for moisture-sensitive steps).

- Advanced characterization : Use 2D NMR (HSQC, HMBC) to resolve signal overlaps in complex spectra .

- Collaborative verification : Cross-reference data with crystallographic or computational results to confirm structural assignments .

Q. What are the best practices for optimizing reaction conditions to minimize byproducts?

- DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions.

- In-situ monitoring : Use techniques like ReactIR or HPLC to track intermediate formation and adjust reaction kinetics .

- Green chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.